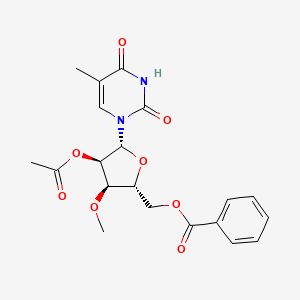
4-Amino-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-difluorobenzamide is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorobenzamide typically involves the introduction of amino and difluoro groups onto a benzamide backbone. One common method involves the reaction of 2,6-difluorobenzoyl chloride with ammonia to form 2,6-difluorobenzamide, followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods: Industrial production of this compound can be achieved through a biocatalytic process using recombinant Escherichia coli expressing nitrile hydratase. This method offers advantages such as high catalytic efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides.
Applications De Recherche Scientifique
4-Amino-2,6-difluorobenzamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme succinate dehydrogenase by forming hydrogen bonds with key amino acid residues . This inhibition disrupts the metabolic pathways, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
Diflubenzuron: A benzoylurea insecticide that shares structural similarities with 4-Amino-2,6-difluorobenzamide.
2,6-Difluorobenzamide: A precursor in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its applications in diverse fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C7H6F2N2O |
|---|---|
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
4-amino-2,6-difluorobenzamide |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H2,11,12) |
Clé InChI |
XTJHFSCWXORCGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)



![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)






